Aristolochic acid B

Catalog No.
S519332
CAS No.
475-80-9
M.F
C16H9NO6
M. Wt
311.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aristolochic acid B

CAS Number

475-80-9

Product Name

Aristolochic acid B

IUPAC Name

6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid

Molecular Formula

C16H9NO6

Molecular Weight

311.24 g/mol

InChI

InChI=1S/C16H9NO6/c18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21/h1-6H,7H2,(H,18,19)

InChI Key

MEEXETVZNQYRSP-UHFFFAOYSA-N

SMILES

O=C(C1=C(C([N+]([O-])=O)=CC2=CC=CC=C23)C3=C(OCO4)C4=C1)O

Solubility

Soluble in DMSO

Synonyms

Aristolochic acid B; CCRIS 6497; Q-100503; LS-102940; IIBRN-0329754; CCRIS6497; Q100503; LS-102940; IIBRN-0329754

Canonical SMILES

C1OC2=C(O1)C3=C(C(=C2)C(=O)O)C(=CC4=CC=CC=C43)[N+](=O)[O-]

Description

The exact mass of the compound Aristolochic acid II is 311.043 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Aristolochic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Toxicity and Carcinogenicity

AAII, along with its close relative Aristolochic Acid I (AAI), has been linked to serious health problems, including chronic kidney disease (aristolochic acid nephropathy - AAN) and upper urothelial cancer (UUC) []. Research suggests that AAII contributes to these conditions through DNA adduct formation, where the AA molecule binds to DNA, causing mutations and hindering cell repair mechanisms []. Studies in animal models have demonstrated AAII's ability to induce these harmful effects [, ].

Aristolochic acid B is a naturally occurring compound found in the Aristolochiaceae family of plants. It is part of a group known as aristolochic acids, which are recognized for their carcinogenic, mutagenic, and nephrotoxic properties. Aristolochic acid B has a complex chemical structure, characterized by a phenanthrene backbone with a nitro group, which contributes to its biological activity and toxicity. The compound is primarily associated with aristolochic acid nephropathy, a condition linked to renal fibrosis and urothelial carcinoma, particularly in individuals consuming herbal remedies containing these acids.

  • AA-II's mechanism of action is linked to its ability to modify DNA structure. It forms covalent adducts with DNA bases, leading to mutations and chromosomal aberrations. This genotoxic effect is believed to be the underlying cause of its carcinogenic properties.
  • AA-II is a well-established carcinogen and toxin. Consumption of AA-II containing plants has been linked to Balkan endemic nephropathy, a severe kidney disease, and aristolochic acid nephropathy.
  • Due to its genotoxic potential, AA-II can cause mutations and increase cancer risk.
, particularly involving nitroreduction and subsequent transformations that lead to the formation of reactive intermediates. These intermediates can bind covalently to DNA, forming adducts that are implicated in mutagenesis. The initial phase I metabolic reaction converts aristolochic acid B into N-hydroxyaristolactams through enzymatic reduction, followed by the formation of an electrophilic nitrenium ion. This ion preferentially reacts with purine bases in DNA, leading to the formation of stable DNA adducts, which are difficult to repair and can result in mutations .

The synthesis of aristolochic acid B has been achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most notable. This method allows for the efficient construction of the phenanthrene framework essential for aristolochic acids. The synthesis typically involves the coupling of aryl boronates with suitable electrophiles under palladium catalysis, followed by various oxidation and functionalization steps to yield the desired compound . Other synthetic approaches may include total synthesis strategies that focus on constructing key intermediates leading to aristolochic acid B.

Interaction studies involving aristolochic acid B have focused on its metabolic activation and subsequent binding to DNA. These studies reveal that phase I enzymes play a crucial role in converting aristolochic acid B into more reactive forms that can form stable adducts with DNA. Key enzymes involved include cytochrome P450 isoforms and NAD(P)H:quinone oxidoreductase . Investigations into how these interactions lead to specific mutational patterns have provided insights into the mechanisms underlying aristolochic acid-induced carcinogenesis.

Aristolochic acid B shares structural similarities with other compounds within the aristolochic acid family and related phytochemicals. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
Aristolochic Acid IPhenanthrene derivativeCarcinogenic, nephrotoxicMore potent than aristolochic acid B
Aristolochic Acid IIPhenanthrene derivativeCarcinogenic, nephrotoxicSimilar toxicity profile but different metabolites
Aristolactam ALactam derivativeMutagenicLess nephrotoxic than aristolochic acids
4,5-DioxoaporphineAporphine derivativePotentially mutagenicDistinct structure with varying biological effects

Aristolochic acid B is unique due to its specific mutational signature and metabolic pathway leading to distinct DNA adducts compared to other related compounds . Its role in traditional medicine juxtaposed with severe health risks underscores the need for careful consideration in any application or study involving this compound.

Targeted metabolomic surveys, high-performance liquid chromatography and mass-spectrometric profiling demonstrate that Aristolochic acid B is widespread but quantitatively variable across genera such as Aristolochia, Asarum and Thottea. Representative concentration data are summarised below.

Plant species (organ)Reported concentration of Aristolochic acid B (µg g⁻¹ dry weight)Analytical methodKey findingCitation
Aristolochia manshuriensis (stems)38.388 – 198.685Ultra-performance liquid chromatography–tandem mass spectrometryMajor aristolochic homologue in stems [1] [1]
Aristolochia manshuriensis (whole stem powder)340 ± 27High-performance liquid chromatography–ultraviolet–mass spectrometryHigh accumulation in mature field material [2] [2]
Aristolochia chilensis (leaves)175.3High-performance liquid chromatography–diode array detector–Orbitrap mass spectrometrySubstantial leaf pool despite arid habitat [3] [3]
Aristolochia contorta (fruits)< 1 – 115Infra-red and proton nuclear-magnetic-resonance guided surveyAristolochic acid B is principal aristolochate in fruit coats [4] [4]
Aristolochia debilis (fruits)4.438 – 33.322Ultra-performance liquid chromatography–tandem mass spectrometryLower accumulation than congeners [1] [1]

These data reveal a ten- to hundred-fold span in tissue content, reflecting genetic, ontogenetic and environmental controls over pathway flux.

Enzymatic Pathways for Nitrophenanthrene Carboxylic Acid Formation

Isotope-feeding, transcriptomic and genomic studies converge on a biosynthetic route that branches from the canonical benzylisoquinoline alkaloid network.

  • Primary precursor formation
    L-tyrosine furnishes both carbon skeleton and nitro functionality. Radiotracer experiments showed direct incorporation of L-tyrosine nitrogen into the nitro group of Aristolochic acid B [5].

  • Early benzylisoquinoline steps

    • Tyrosine decarboxylase converts L-tyrosine to tyramine.
    • 4-hydroxyphenylacetaldehyde combines with dopamine via norcoclaurine synthase, generating (S)-norcoclaurine.
    • Sequential O-methyltransferase, N-methyltransferase and cytochrome P450‐catalysed hydroxylations yield (S)-reticuline, the central branch-point intermediate [6] [7].
  • Aporphine scaffold construction
    A cytochrome P450 family eighty subfamily enzyme (cytochrome P450 family 80 subfamily B member one) catalyses intramolecular phenol–phenol coupling between carbon eight and carbon two-prime, forming an aporphine skeleton [7].

  • Oxidative ring-opening and methylenedioxy installation
    Successive oxidative steps, likely mediated by short-chain dehydrogenase–reductases and an oxygenase from the cytochrome P450 family, rearrange the aporphine into the phenanthrene carboxylic acid backbone and build the 1,3-dioxole ring [6].

  • Nitration and final oxidation
    The amino nitrogen originating from L-tyrosine is oxidised through a flavin-dependent nitroreductase–oxidase sequence, generating the characteristic nitro substituent [5]. Final oxidative tailoring by aldehyde oxidase yields Aristolochic acid B.

High-coverage transcriptomes of Asarum heterotropoides roots identified four tyrosine decarboxylase genes whose messenger ribonucleic-acid levels positively tracked Aristolochic acid B accumulation, underscoring their rate-limiting importance [8]. Genome-wide searches in Aristolochia contorta flagged twenty-nine further candidate genes whose expression patterns co-varied with Aristolochic acid pools, including members of the cytochrome P450 family, O-methyltransferase family and short-chain dehydrogenase–reductase superfamily [6].

Confirmed or candidate enzymeCatalytic stepSupporting evidenceCitation
Tyrosine decarboxylaseL-tyrosine → tyramineExpression-metabolite correlation; quantitative reverse-transcription polymerase chain reaction validation [8] [8]
Norcoclaurine synthaseDopamine + 4-hydroxyphenylacetaldehyde → (S)-norcoclaurineFifteen gene copies identified; enzyme kinetics confirm high affinity for both substrates [7] [7]
Cytochrome P450 family 80 subfamily B member oneC–C phenol coupling to aporphineIn vitro reconstitution produced aporphine alkaloids from (S)-reticuline [7] [7]
Flavin-dependent nitroreductase–oxidase pairAmino → nitro conversionRadiotracer demonstration of nitrogen transfer from tyrosine [5] [5]

Ecological Role in Host Plant Defence Mechanisms

Aristolochic acid B functions as a central element of the chemical armoury in Aristolochiaceae.

Deterrence of generalist herbivores
Choice assays using the generalist caterpillar Spodoptera exigua showed that artificial diet containing rising concentrations of Aristolochic acid B reduced larval feeding less effectively than the closely related Aristolochic acid A but still imposed significant growth delays and increased pupal mass, indicating costly detoxification [9].

Inducible accumulation after attack
Field damage to Aristolochia californica doubled total aristolochic acid content within forty-eight hours, with elevated levels persisting for six days [10]. Young first-year leaves of Aristolochia contorta contained the highest concentrations, implying ontogenetic optimisation of defence investment [11] [12].

Interactions with specialist insects
Specialist papilionid larvae such as Battus philenor and Battus polydamas have evolved sequestration mechanisms, storing Aristolochic acid B in haemolymph and cuticle as protection against predators [13] [14]. However, elevated Aristolochic acid B in host foliage still compromises predator fitness by lowering survival of predatory lacewing larvae that consume defended caterpillars [10].

Environmental modulation
Simulated herbivory under elevated carbon-dioxide conditions increased jasmonate signalling and raised Aristolochic acid pools thirty-fold in first-year Aristolochia contorta seedlings, suggesting that climate-related shifts in primary metabolism can reinforce secondary chemical defences [15]. Conversely, warming experiments with Aristolochia chilensis predicted future reductions in Aristolochic acid concentrations, potentially altering specialist–plant dynamics [14].

These findings position Aristolochic acid B as a quantitatively variable, inducible and ecologically multi-functional metabolite whose biosynthesis is tightly integrated with primary metabolism and environmental cues.

Aristolochic acid B undergoes complex metabolic transformations primarily mediated by cytochrome P450 enzymes, with the specific pathway and efficiency significantly influenced by tissue oxygen concentrations [1] [2]. The bioactivation of aristolochic acid B involves multiple enzymatic systems that catalyze its conversion to reactive intermediates capable of forming covalent deoxyribonucleic acid adducts [3] [4].

The primary cytochrome P450 enzymes involved in aristolochic acid B metabolism are cytochrome P450 1A1 and cytochrome P450 1A2, which demonstrate dual functionality depending on cellular oxygen availability [1] [2]. Under anaerobic conditions, these enzymes predominantly catalyze reductive activation of aristolochic acid B through nitroreduction, converting the compound to N-hydroxyaristolactam II, which subsequently forms a highly reactive aristolactam-nitrenium ion [5] [6]. This electrophilic intermediate readily binds to purine bases in deoxyribonucleic acid, forming predominantly 7-(deoxyadenosin-N6-yl)aristolactam II and 7-(deoxyguanosin-N2-yl)aristolactam II adducts [7] [8].

Nicotinamide adenine dinucleotide phosphate hydrate:quinone oxidoreductase 1 represents the most efficient cytosolic enzyme for aristolochic acid B bioactivation, demonstrating superior catalytic efficiency in the formation of deoxyribonucleic acid adducts compared to microsomal cytochrome P450 enzymes [2] [3]. This enzyme efficiently reduces the nitro group of aristolochic acid B to generate N-hydroxyaristolactam II under both aerobic and anaerobic conditions, although the subsequent formation of deoxyribonucleic acid adducts is enhanced under oxygen-depleted environments [9] [10].

Cytochrome P450 oxidoreductase and cyclooxygenase enzymes also contribute to aristolochic acid B bioactivation, particularly in renal tissues where cyclooxygenase-1 and cyclooxygenase-2 are highly expressed [3] [11]. These enzymes facilitate the nitroreduction process and contribute to the tissue-specific accumulation of aristolochic acid B-derived deoxyribonucleic acid adducts in the kidney and urothelium [12] [13].

The metabolic activation pathway involves the sequential reduction of aristolochic acid B to N-hydroxyaristolactam II, followed by spontaneous or enzyme-mediated conversion to the aristolactam-nitrenium ion [5] [9]. This cyclic nitrenium ion possesses a delocalized positive charge that preferentially reacts with the exocyclic amino groups of purine bases in deoxyribonucleic acid, leading to the formation of stable covalent adducts [6] [7].

Deoxyribonucleic Acid Adduct Formation Kinetics Under Aerobic versus Anaerobic Conditions

The formation of deoxyribonucleic acid adducts by aristolochic acid B demonstrates pronounced sensitivity to cellular oxygen concentrations, with markedly different kinetics observed under aerobic and anaerobic conditions [14] [15]. Under anaerobic conditions, aristolochic acid B undergoes efficient reductive bioactivation, resulting in maximal deoxyribonucleic acid adduct formation, whereas aerobic conditions significantly suppress adduct formation through competing oxidative detoxification pathways [14] [16].

In anaerobic environments, aristolochic acid B metabolism proceeds exclusively through reductive pathways, with cytochrome P450 1A1 and cytochrome P450 1A2 functioning as nitroreductases rather than oxidases [1] [2]. Under these conditions, the formation of 7-(deoxyadenosin-N6-yl)aristolactam II and 7-(deoxyguanosin-N2-yl)aristolactam II adducts reaches maximum efficiency, with deoxyribonucleic acid adduct levels in target tissues being substantially higher than those observed under aerobic conditions [7] [14].

The kinetics of deoxyribonucleic acid adduct formation under anaerobic conditions follow first-order kinetics with respect to aristolochic acid B concentration, with the rate-limiting step being the conversion of N-hydroxyaristolactam II to the aristolactam-nitrenium ion [9] [10]. The half-life of the nitrenium ion intermediate is extremely short, leading to rapid and irreversible binding to deoxyribonucleic acid [5] [6].

Conversely, under aerobic conditions, aristolochic acid B metabolism shifts toward oxidative pathways, although the compound lacks the 8-methoxy group present in aristolochic acid A that serves as the primary site for cytochrome P450-mediated demethylation [17] [18]. Unlike aristolochic acid A, which undergoes efficient oxidative detoxification to 8-hydroxyaristolochic acid A, aristolochic acid B does not undergo similar demethylation reactions, resulting in minimal oxidative detoxification [19] [16].

The presence of oxygen significantly inhibits the reductive activation of aristolochic acid B by competing for cytochrome P450 binding sites and altering the redox state of the enzyme active sites [15] [18]. Under normoxic conditions, the formation of deoxyribonucleic acid adducts is reduced by approximately 85-95% compared to anaerobic conditions, primarily due to the decreased efficiency of nitroreduction reactions [14] [15].

Hypoxic conditions, characterized by intermediate oxygen concentrations, result in moderate deoxyribonucleic acid adduct formation, with kinetics that reflect a balance between reductive and oxidative pathways [20] [15]. The tissue oxygen partial pressure serves as a critical determinant of aristolochic acid B toxicity, with renal medullary regions, which naturally experience lower oxygen concentrations, being particularly susceptible to aristolochic acid B-induced deoxyribonucleic acid damage [20].

The persistence of aristolochic acid B-derived deoxyribonucleic acid adducts is notably longer than those formed by aristolochic acid A, with 7-(deoxyadenosin-N6-yl)aristolactam II adducts remaining detectable in target tissues for extended periods [7] [21]. This enhanced persistence contributes to the increased mutagenic potential of aristolochic acid B compared to aristolochic acid A [21] [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

311.04298701 g/mol

Monoisotopic Mass

311.04298701 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BB72D5PU2Y

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

475-80-9

Wikipedia

Aristolochic acid ii

Dates

Last modified: 08-15-2023
1: Liu Y, Han S, Feng Q, Wang J. [Determination of aristolochic acids A and B in Chinese herbals and traditional Chinese patent medicines using ultra high performance liquid chromatography-triple quadrupole mass spectrometry]. Se Pu. 2011 Nov;29(11):1076-81. Chinese. PubMed PMID: 22393694.
2: Mou ZL, Qi XN, Liu RL, Zhang J, Zhang ZQ. Three-dimensional cell bioreactor coupled with high performance liquid chromatography-mass spectrometry for the affinity screening of bioactive components from herb medicine. J Chromatogr A. 2012 Jun 22;1243:33-8. doi: 10.1016/j.chroma.2012.04.041. Epub 2012 Apr 19. PubMed PMID: 22554414.

Explore Compound Types